molecular formula C25H26N4O3S2 B12015605 3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 617693-95-5

3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12015605
CAS No.: 617693-95-5
M. Wt: 494.6 g/mol
InChI Key: LRGPCVUAUBGACB-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidine, pyridopyrimidine, and amino groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone.

    Construction of the pyridopyrimidine core: This might involve a multi-step process starting from pyridine derivatives and incorporating various functional groups through substitution and cyclization reactions.

    Final assembly: The final compound is assembled by linking the thiazolidine and pyridopyrimidine cores through appropriate intermediates, often involving condensation reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often involves the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine sulfur atom.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the amino and benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology

    Biological Activity: Studied for potential antimicrobial, antiviral, or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Known for their biological activities.

    Pyridopyrimidine derivatives: Studied for their potential as kinase inhibitors.

Uniqueness

The unique combination of functional groups in “3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.

Properties

CAS No.

617693-95-5

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-3-32-14-8-12-26-21-19(23(30)28-13-7-9-17(2)22(28)27-21)15-20-24(31)29(25(33)34-20)16-18-10-5-4-6-11-18/h4-7,9-11,13,15,26H,3,8,12,14,16H2,1-2H3/b20-15+

InChI Key

LRGPCVUAUBGACB-HMMYKYKNSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.